BenchChemオンラインストアへようこそ!

(-)-Zuonin A

JNK inhibition Enantiomer specificity MAPK signaling

(-)-Zuonin A (D-Epigalbacin) is the chirally pure, research-grade JNK inhibitor achieving 80% JNK inhibition vs. only 15% by the (+)-enantiomer. Its non-ATP competitive mechanism targets the D-recruitment site (DRS), delivering 100-fold selectivity over ERK2 and p38 MAPKα—unattainable with pan-kinase inhibitors like SP600125. Validated in MDA-MB-231 breast cancer cells for JNK2-mediated migration studies. For pathway-specific mechanistic research requiring enantiomeric precision.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
Cat. No. B8118258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Zuonin A
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C
InChIInChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12+,19-,20-/m0/s1
InChIKeyQFUXQRHAJWXPGP-YLYZPZNOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Zuonin A Procurement Guide: Selective JNK Inhibitor with Defined Enantiomer-Specific Pharmacology


(-)-Zuonin A (CAS 84709-25-1, D-Epigalbacin) is a naturally occurring tetrahydrofuran-type lignan isolated from species within the Schisandraceae and Aristolochiaceae families [1]. It functions as a potent, selective inhibitor of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) via a non-ATP competitive mechanism targeting the D-recruitment site (DRS) [2]. Unlike many kinase inhibitors that bind the highly conserved ATP pocket, (-)-Zuonin A disrupts protein-protein interactions essential for JNK activation by upstream kinases MKK4 and MKK7 [3]. Its chiral identity is pharmacologically critical—the (+)-enantiomer exhibits markedly different inhibitory efficacy despite similar binding affinity [4].

(-)-Zuonin A Procurement: Why Enantiomeric Purity and Non-ATP Competitive Mechanism Preclude Generic Substitution


Generic substitution of (-)-Zuonin A with alternative JNK inhibitors or its enantiomer is scientifically unjustified due to three distinct differentiation factors. First, the (+)-zuonin A enantiomer inhibits only 15% of JNK-catalyzed reactions at saturating concentrations, compared to 80% inhibition by (-)-zuonin A, despite both enantiomers binding JNK with similar affinity [1]. Second, (-)-Zuonin A exhibits 100-fold selectivity for JNKs over ERK2 and p38 MAPKα—a selectivity profile not maintained by ATP-competitive JNK inhibitors such as SP600125, which cross-react broadly across the kinome [2]. Third, (-)-Zuonin A employs a partial competitive inhibition mechanism that weakens c-Jun binding to JNK by approximately 5-fold without affecting phosphorylation efficiency—a distinctive kinetic signature absent in orthosteric inhibitors [3].

(-)-Zuonin A Quantitative Evidence Guide: Comparator-Based Differentiation Data


(-)-Zuonin A vs. (+)-Zuonin A: Saturation-Level JNK Inhibition Efficiency

At saturating concentrations, (-)-zuonin A inhibits 80% of JNK-catalyzed reactions toward c-Jun, whereas its enantiomer (+)-zuonin A inhibits only 15% despite comparable binding affinity to JNK isoforms [1]. Molecular dynamics simulations attribute this difference to an induced fit mechanism unique to (-)-zuonin A, in which the compound forms a larger pocket near the conserved ΦA-X-ΦB recognition site—a conformational rearrangement not observed with (+)-zuonin A [2].

JNK inhibition Enantiomer specificity MAPK signaling

(-)-Zuonin A JNK Isoform Inhibitory Potency: IC50 Profile Across JNK1/2/3

(-)-Zuonin A exhibits defined IC50 values against all three JNK isoforms: JNK1 (1.7 μM), JNK2 (2.9 μM), and JNK3 (1.74 μM) [1]. The compound binds the D-recruitment site (DRS) of JNK, preventing MKK4 and MKK7 from activating and phosphorylating JNK . In HEK293 cells treated with anisomycin, (-)-zuonin A inhibits both JNK activation and c-Jun phosphorylation, with inhibition of JNK activation being more pronounced [2].

Kinase inhibition JNK isoforms IC50 profiling

(-)-Zuonin A MAPK Selectivity: 100-Fold Selectivity Over ERK2 and p38 MAPKα

(-)-Zuonin A demonstrates 100-fold selectivity for JNKs over the related MAP kinases ERK2 and p38 MAPKα [1]. This selectivity profile was established through virtual screening and biochemical kinase assays designed to identify non-ATP competitive inhibitors targeting the JNK-JIP1 interaction [2]. The compound's selectivity arises from its specific binding to the DRS of JNK, a recruitment site not conserved in ERK2 or p38 MAPKα, enabling cell-permeable inhibition with minimal cross-reactivity [3].

Kinase selectivity MAPK pathway Off-target profiling

(-)-Zuonin A Inhibition Mechanism: Partial Competitive Kinetics and c-Jun Binding Attenuation

Kinetic analysis of (-)-zuonin A inhibition of c-Jun phosphorylation revealed a partial competitive inhibition mechanism [1]. The compound's binding is proposed to weaken the interaction of c-Jun to JNK by approximately 5-fold, without affecting the efficiency of phosphorylation within the enzyme-substrate complex once formed [2]. This mechanism differs from ATP-competitive inhibitors such as SP600125, which directly block the ATP-binding site and exhibit distinct kinetic signatures [3].

Enzyme kinetics Inhibition mechanism Protein-protein interaction

(-)-Zuonin A Cellular Functional Activity: MDA-MB-231 Breast Cancer Cell Migration Inhibition

(-)-Zuonin A inhibits events associated with constitutive JNK2 activity in MDA-MB-231 breast cancer cells, including c-Jun phosphorylation, basal Akt activation, and cell migration [1]. Mutations in the predicted binding site for (-)-zuonin A can render JNK2 significantly more or less sensitive to inhibition than wild-type, confirming target engagement specificity [2]. The JNK2 isoform has been independently reported to regulate breast cancer cell migration, establishing mechanistic linkage between (-)-zuonin A's molecular target and cellular phenotype [3].

Cancer cell migration Breast cancer JNK2-dependent phenotype

(-)-Zuonin A Application Scenarios: Evidence-Based Research Use Cases


JNK Signaling Pathway Dissection Requiring Enantiomer-Specific Pharmacology

Researchers investigating JNK-mediated signaling where enantiomeric purity is critical should select (-)-zuonin A over racemic mixtures or the (+)-enantiomer. At saturating concentrations, (-)-zuonin A achieves 80% inhibition of JNK-catalyzed reactions, compared to only 15% inhibition by (+)-zuonin A [1]. This 5.3-fold differential in maximal efficacy enables clean interpretation of JNK-dependent phenotypes without confounding partial inhibition artifacts.

MAPK Pathway Studies Requiring Isoform Selectivity Without ERK/p38 Cross-Reactivity

For experiments requiring JNK-specific inhibition without confounding effects on ERK2 or p38 MAPKα, (-)-zuonin A's 100-fold selectivity window provides a defined advantage over pan-MAPK inhibitors [1]. This selectivity, validated through biochemical kinase assays and virtual screening against the JNK-JIP1 interaction, supports pathway-specific mechanistic studies in inflammation, stress response, and apoptosis research [2].

Cancer Cell Migration and Metastasis Studies Targeting JNK2-Dependent Phenotypes

(-)-Zuonin A inhibits constitutive JNK2 activity in MDA-MB-231 breast cancer cells, including c-Jun phosphorylation, basal Akt activation, and cell migration [1]. This functional activity in a disease-relevant cellular model supports procurement for oncology research investigating JNK2's role in tumor cell motility and metastatic progression. The availability of binding-site mutants that modulate inhibitor sensitivity further enables chemical-genetic validation of target engagement [2].

Non-ATP Competitive Kinase Inhibition as a Chemical Biology Tool

(-)-Zuonin A serves as a validated tool compound for studying non-ATP competitive kinase inhibition via D-recruitment site targeting [1]. Its partial competitive inhibition mechanism—weakening c-Jun binding to JNK by approximately 5-fold without impairing phosphorylation efficiency—represents a mechanistically distinct approach from ATP-competitive inhibitors like SP600125 [2]. This makes (-)-zuonin A valuable for studies aimed at understanding alternative kinase inhibition modalities and protein-protein interaction disruption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Zuonin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.